molecular formula C19H18ClN5O B12908459 3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline

3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline

Cat. No.: B12908459
M. Wt: 367.8 g/mol
InChI Key: WHOIUVQLFOTDBA-UHFFFAOYSA-N
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Description

3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolo-phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a phthalazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the triazole and phthalazine intermediates. One common method involves the reaction of 1,4-dichlorophthalazine with acetyl hydrazide to form the triazole ring . This intermediate is then reacted with 3-chloro-4-(N,N-dimethylamino)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This can lead to antimicrobial, anticancer, and other therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline apart is its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline

InChI

InChI=1S/C19H18ClN5O/c1-4-26-19-14-8-6-5-7-13(14)17-21-22-18(25(17)23-19)15-10-9-12(24(2)3)11-16(15)20/h5-11H,4H2,1-3H3

InChI Key

WHOIUVQLFOTDBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=C(C=C(C=C4)N(C)C)Cl

Origin of Product

United States

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